molecular formula C24H19N3 B6511958 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932328-97-7

1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6511958
CAS No.: 932328-97-7
M. Wt: 349.4 g/mol
InChI Key: UYNUEVMKLHUPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused to a quinoline scaffold. The pyrazolo[4,3-c]quinoline core is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor-binding properties . The substitution pattern of this compound—1-(2-ethylphenyl) at the N1 position and 3-phenyl at the C3 position—imparts unique physicochemical and biological characteristics.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-2-17-10-6-9-15-22(17)27-24-19-13-7-8-14-21(19)25-16-20(24)23(26-27)18-11-4-3-5-12-18/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNUEVMKLHUPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole-Quinoline Fusion Strategy

A common approach involves constructing the pyrazole and quinoline rings separately before fusing them. Starting with 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, condensation with 2-ethylphenylhydrazine under acidic conditions forms the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclodehydration. Key parameters include:

  • Solvent : Ethanol or dichloromethane

  • Catalyst : Concentrated HCl or polyphosphoric acid (PPA)

  • Temperature : 80–100°C

  • Yield : 60–75%

Post-condensation, the ethylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the leaving group present. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction facilitates formylation at the C4 position of the quinoline precursor, enabling subsequent cyclization with hydrazines. In a one-flask procedure, 5-aminopyrazole derivatives react with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) to generate a Vilsmeier reagent. This intermediate undergoes formylation, followed by cyclization with hexamethyldisilazane (HMDS) at reflux.

  • Key Conditions :

    • Reagent : PBr₃ (3 equiv.), DMF (2 mL/mmol)

    • Cyclization Agent : HMDS (3 equiv.)

    • Reaction Time : 5–7 hours

    • Yield : 69–91%

This method minimizes side products but requires stringent moisture control.

Friedländer Quinoline Synthesis

Solvent-Free Catalytic Approach

The Friedländer reaction constructs the quinoline core via condensation of 2-aminoacetophenone derivatives with ketones. For 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, solvent-free conditions using PPA as a catalyst enhance atom economy.

  • Procedure :

    • Mix 2-amino-5-ethylacetophenone and phenylacetylene in PPA.

    • Heat at 90°C for 1 hour.

    • Quench with saturated Na₂CO₃ and extract with CH₂Cl₂.

  • Yield : 78–85%

PPA acts as both acid catalyst and dehydrating agent, promoting cyclization without byproducts.

Microwave-Assisted Modification

Recent adaptations employ microwave irradiation to accelerate the Friedländer reaction. A study achieved 90% yield in 20 minutes using PPA and microwave heating at 120°C. This method reduces energy consumption and improves scalability.

Pfitzinger Synthesis with Isatin Derivatives

The Pfitzinger method utilizes isatin derivatives to form quinoline-4-carboxylic acids, which are decarboxylated and functionalized. For pyrazoloquinolines, isatin reacts with 2-ethylphenylhydrazine under basic conditions, followed by cyclization:

  • Ring Opening : Isatin reacts with NaOH to form keto-acid intermediates.

  • Condensation : Keto-acid reacts with phenylacetaldehyde.

  • Decarboxylation : Heating at 120°C removes CO₂, yielding the quinoline framework.

  • Yield : 50–65%

While historically significant, this route suffers from lower yields compared to modern methods.

One-Pot Tandem Reactions

Sequential Cyclization-Functionalization

A streamlined one-pot synthesis combines pyrazole formation and quinoline cyclization. Starting with 2-ethylaniline and ethyl acetoacetate, the reaction sequence involves:

  • Hydrazine Addition : Form pyrazole ring at 60°C.

  • Cyclocondensation : Introduce phenyl group via Pd-catalyzed coupling.

  • Oxidation : H₂O₂ oxidizes intermediates to quinoline.

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : Toluene/EtOH (3:1)

  • Yield : 82%

This method reduces purification steps but requires precise stoichiometry.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Multi-Step CondensationHCl/PPA, 80–100°C60–75%High purity, scalableLengthy purification
Vilsmeier-HaackPBr₃, HMDS, reflux69–91%One-flask, minimal byproductsMoisture-sensitive reagents
Friedländer (PPA)Solvent-free, 90°C78–85%Atom-economical, fastHigh catalyst loading
PfitzingerNaOH, 120°C50–65%Historical relevanceLow yield, outdated
One-Pot TandemPd-catalyzed, 60°C82%Fewer steps, efficientExpensive catalysts

Optimization Strategies

Catalytic System Tuning

  • Acid Catalysts : PPA outperforms POCl₃ in Friedländer reactions due to dual acid/dehydration functionality.

  • Base Selection : K₂CO₃ in Suzuki couplings improves aryl group incorporation.

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances Vilsmeier reagent stability.

  • Solvent-Free Systems : Reduce waste and reaction time.

Temperature Control

Microwave-assisted heating cuts reaction times by 70% compared to conventional methods.

Characterization and Validation

Synthetic success is confirmed via:

  • NMR Spectroscopy : ¹H NMR shows distinct peaks for ethylphenyl (δ 1.2–1.4 ppm) and quinoline protons (δ 7.5–8.5 ppm).

  • HPLC : Purity >95% with C18 column (acetonitrile/water gradient).

  • XRD : Confirms planar quinoline-pyrazole fusion .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound’s aromatic rings undergo EAS at positions activated by substituents. Key observations include:

  • Nitration : Occurs preferentially at the para position of the 2-ethylphenyl group due to its electron-donating ethyl substituent. Reactions use nitric acid in sulfuric acid at 0–5°C, yielding nitro derivatives.

  • Sulfonation : Directed to the quinoline ring’s C-5 or C-7 positions under fuming sulfuric acid at 80°C.

  • Halogenation : Bromination with Br₂/FeBr₃ targets the phenyl ring’s meta positions .

Table 1: EAS Reactivity

Reaction TypeReagents/ConditionsMajor ProductYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C1-(2-ethyl-4-nitrophenyl)-3-phenyl-...65–72
SulfonationH₂SO₄ (fuming), 80°CQuinoline-sulfonic acid derivative58
BrominationBr₂/FeBr₃, CH₂Cl₂, reflux3-(3-bromophenyl)-1-(2-ethylphenyl)-...70

Oxidation Reactions

The pyrazole and quinoline moieties are susceptible to oxidation:

  • Quinoline Ring Oxidation : Using KMnO₄ in acidic conditions generates N-oxide derivatives, which enhance solubility and biological activity .

  • Ethyl Group Oxidation : CrO₃ in acetic acid converts the ethyl group to a ketone, forming 1-(2-acetylphenyl)-3-phenyl-... derivatives .

Key Data :

  • N-Oxidation achieves 85% conversion at 60°C .

  • Ethyl-to-ketone oxidation requires 12 hours for completion .

Reduction Reactions

Selective reduction depends on the reagent:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the quinoline ring’s C=C bonds, yielding dihydroquinoline derivatives .

  • LiAlH₄ : Reduces carbonyl groups (if present) to alcohols, though the parent compound lacks reducible carbonyls .

Nucleophilic Substitution

Limited by the absence of strong leaving groups, but halogenated analogs (e.g., 8-fluoro derivatives) undergo:

  • Fluorine Displacement : With amines (e.g., NH₃/EtOH, 100°C) to form amino-substituted derivatives.

Cycloaddition and Cross-Coupling

  • Diels-Alder Reactions : The quinoline ring acts as a dienophile with electron-rich dienes under thermal conditions.

  • Suzuki Coupling : Requires halogenated analogs (e.g., brominated at C-8) to form biaryl derivatives with arylboronic acids .

Acid/Base-Mediated Rearrangements

  • Protonation : The quinoline nitrogen protonates in HCl/EtOH, altering electronic properties and fluorescence.

  • Deprotonation : Strong bases (e.g., LDA) deprotonate the pyrazole NH, enabling alkylation at N-2 .

Photochemical Reactions

UV irradiation in methanol induces:

  • Ring-Opening : Forms azepine derivatives via [4+2] electrocyclization.

  • Fluorescence Quenching : Attributed to photoinduced electron transfer with nitro groups.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the pyrazoloquinoline class of heterocyclic compounds. It has a molecular formula of C25H21N3C_{25}H_{21}N_3 and a molecular weight of approximately 363.46 g/mol. Its structure includes a pyrazole ring fused to a quinoline moiety, which is crucial for its biological activity.

Medicinal Chemistry

1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been investigated for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation, making it a candidate for further development in cancer therapy .

Mechanism of Action:
The compound's mechanism likely involves interactions with molecular targets such as topoisomerase enzymes, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells .

Biological Studies

In biological research, this compound is utilized to explore its interactions with various biological targets, including proteins and nucleic acids. Its unique structure allows for the investigation of its effects on cellular processes such as apoptosis and cell cycle regulation .

Chemical Synthesis

The compound serves as a building block in synthetic chemistry, facilitating the creation of more complex molecules with potential therapeutic applications. Various synthetic routes have been developed to produce this compound efficiently, including methods such as Friedländer condensation and cyclization reactions involving appropriate precursors .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazoloquinolines in various biological contexts:

  • A study highlighted the synthesis and characterization of pyrazoloquinolines, demonstrating their potential as fluorescent sensors and biologically active compounds .
  • Another research paper discussed the extensive history of pyrazoloquinolines over the past century, emphasizing their synthesis methods and biological properties .

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. The compound can bind to DNA and interfere with the replication process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can inhibit specific enzymes, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Key Observations :

  • N1 Substitution : Bulky or electron-donating groups (e.g., ethylphenyl , methoxyphenyl ) enhance lipophilicity and may improve blood-brain barrier penetration. Halogenated aryl groups (e.g., chlorophenyl ) improve crystallinity and receptor affinity.
  • C3 Substitution: Polar groups (e.g., amino , hydroxyl ) significantly boost anti-inflammatory activity by interacting with iNOS and COX-2. Non-polar groups (e.g., phenyl in the target compound) may prioritize receptor-binding over solubility.

Anti-Inflammatory Activity

  • Target Compound: No direct activity data, but structural analogs with phenyl groups (e.g., 1-(4-chlorophenyl)-6,8-diphenyl-... ) show moderate iNOS inhibition.
  • 3-Amino-4-(4-hydroxyphenylamino)-... (2i): IC50 of ~0.1 µM against LPS-stimulated NO production, comparable to the control drug 1400W .
  • 4-Fluorophenyl Derivatives : Exhibit enhanced metabolic stability but reduced potency (IC50: >1 µM) due to lack of polar interactions .

Anticancer and Receptor-Binding Activity

  • CGS-9896 (Anxiolytic Drug) : Demonstrates that N1 aryl substituents (e.g., 2-ethylphenyl) are critical for benzodiazepine receptor affinity .

Biological Activity

1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential anti-inflammatory and anti-cancer properties, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3, with a molecular weight of approximately 349.4 g/mol. The compound features a fused pyrazole and quinoline structure, which is significant for its biological activity. The presence of the ethylphenyl and phenyl substituents contributes to its unique reactivity and interaction with biological targets.

Property Value
Molecular FormulaC24H19N3
Molecular Weight349.4 g/mol
Chemical StructureStructure

Biological Activity Overview

Research has demonstrated that pyrazoloquinolines exhibit various biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of pyrazolo[4,3-c]quinolines can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .
  • Anticancer Potential : Compounds within this class have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazoloquinoline scaffold can enhance antitumor activity by targeting cancer cell proliferation pathways .

The mechanism through which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways : It could affect various signaling pathways related to cell survival, proliferation, and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazoloquinolines:

  • Anti-inflammatory Activity : A study reported that certain derivatives showed significant inhibition of LPS-induced NO production with IC50 values comparable to established anti-inflammatory drugs. For example, compound 2a demonstrated an IC50 value of 0.39 μM but also exhibited high cytotoxicity at elevated concentrations .
  • Anticancer Activity : Another investigation highlighted the anticancer properties of pyrazoloquinolines against human breast cancer cells, revealing that modifications in the phenyl ring could lead to enhanced cytotoxic effects while maintaining selectivity towards cancerous cells over normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the pyrazoloquinoline structure significantly influence its biological activity. For example:

Compound Substituents Biological Activity
This compoundEthylphenyl & PhenylAnti-inflammatory & Anticancer potential
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinolineHydroxy & Amino groupsSignificant NO inhibition
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidAmino groups on benzoic acidEnhanced anti-inflammatory effects

Q & A

Basic: What synthetic routes are commonly employed to synthesize 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

A widely used method involves starting with 2,4-dichloroquinoline-3-carbonitrile (1), which undergoes sequential substitutions and cyclization reactions. For example, introducing primary amino groups via hydrazine derivatives can yield pyrazoloquinoline scaffolds. Key steps include:

  • Substitution reactions with aryl or alkyl hydrazines to form pyrazole rings.
  • Cyclization under reflux conditions in ethanol or acetic acid to fuse the pyrazole and quinoline moieties .
  • Purification via recrystallization or chromatography, validated by NMR and elemental analysis .

Advanced: How can reaction conditions be optimized to introduce primary amino groups at specific positions of the pyrazoloquinoline core?

To enhance therapeutic potential, regioselective amination is critical. A demonstrated approach includes:

  • Using 2,4-dichloroquinoline-3-carbonitrile as a precursor, where one chlorine atom is selectively displaced by ammonia or hydrazine derivatives under controlled pH and temperature .
  • Microwave-assisted synthesis to reduce reaction time and improve yield .
  • Monitoring intermediates via TLC and adjusting stoichiometry to minimize byproducts. Post-synthetic modifications (e.g., acetylation) can further refine functionality .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

  • 1H NMR : Aromatic proton signals (δ 7.24–8.47 ppm) and methyl/ethyl group resonances (e.g., δ 2.16–2.52 ppm) validate substituent positions .
  • X-ray crystallography : Confirms planarity of the quinoline ring (r.m.s. deviation ≤0.014 Å) and hydrogen-bonding networks (N–H⋯O/N interactions) stabilizing the crystal lattice .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C 78.31%, H 4.76%, N 11.30% for a derivative) .

Advanced: How to troubleshoot unexpected byproducts during metal-complex synthesis with pyrazoloquinolines?

Unexpected products, such as hydrazine derivatives, may arise from competing reactions. For example:

  • In attempts to synthesize Ru(III) complexes, acidic conditions can hydrolyze pyrazoloquinolines into (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine .
  • Mitigation strategies :
    • Avoid prolonged heating in HCl; instead, use milder ligands (e.g., bipyridines) to stabilize metal coordination.
    • Monitor reaction progress via UV-Vis spectroscopy to detect intermediate species .

Advanced: How to analyze discrepancies in reported pharmacological activities of pyrazoloquinoline derivatives?

Contradictions often arise from structural variations or assay conditions. For example:

  • Substituent effects : Introduction of electron-withdrawing groups (e.g., -CF₃) may enhance antiviral activity but reduce solubility, affecting bioavailability .
  • Methodological validation :
    • Compare IC₅₀ values across standardized in vitro assays (e.g., enzyme inhibition vs. cell-based models).
    • Use molecular docking to correlate substituent positions with target binding affinities .

Basic: What are the key considerations for designing pyrazoloquinoline derivatives with improved bioactivity?

  • Positioning substituents : Electron-donating groups (e.g., -OCH₃) at the 6-position enhance π-stacking with DNA, while bulky groups (e.g., 2-ethylphenyl) improve membrane permeability .
  • Solubility optimization : Incorporate polar groups (e.g., -NH₂) or formulate as hydrochloride salts for aqueous compatibility .

Advanced: What strategies enable regioselective functionalization of the pyrazoloquinoline scaffold?

  • Directed metalation : Use InCl₃ in green solvents (e.g., PEG-400) to direct electrophilic substitution to the 4-position of the quinoline ring .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 3-position, catalyzed by Pd(PPh₃)₄ .
  • Validate selectivity via NOESY NMR to distinguish between regioisomers .

Basic: How to assess the purity and stability of pyrazoloquinoline derivatives?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to resolve impurities.
  • Accelerated stability studies : Store compounds at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Advanced: What computational methods predict the photophysical properties of pyrazoloquinolines?

  • TD-DFT calculations : Simulate UV-Vis spectra (e.g., λem ≈ 444 nm for fluorinated derivatives) using B3LYP/6-31G(d) basis sets .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) influencing solid-state fluorescence .

Advanced: How to resolve synthetic challenges in scaling up pyrazoloquinoline production?

  • Continuous flow synthesis : Reduces reaction time from hours to minutes by optimizing residence time and temperature .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.